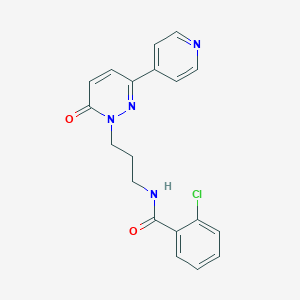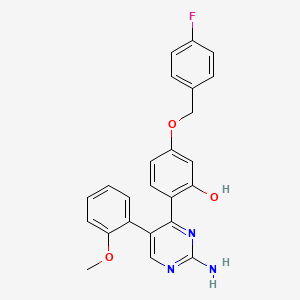
2-(2-Amino-5-(2-methoxyphenyl)pyrimidin-4-yl)-5-((4-fluorobenzyl)oxy)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Amino-5-(2-methoxyphenyl)pyrimidin-4-yl)-5-((4-fluorobenzyl)oxy)phenol, commonly referred to as AF-6427, is a novel chemical compound that has been attracting significant attention in the field of pharmacology. This compound has shown great potential as a therapeutic agent in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
作用機序
AF-6427 exerts its therapeutic effects by modulating various biological pathways. It has been shown to inhibit the activity of several enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in the inflammatory response. AF-6427 also inhibits the activity of various signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which play a crucial role in the pathogenesis of cancer and neurodegenerative disorders.
Biochemical and Physiological Effects:
AF-6427 has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), in various cell types. AF-6427 also inhibits the proliferation of cancer cells and induces apoptosis in these cells. In addition, this compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative disorders.
実験室実験の利点と制限
AF-6427 has several advantages for lab experiments. It has a high potency and selectivity for its target enzymes and signaling pathways. It also has good pharmacokinetic properties, such as good oral bioavailability and a long half-life. However, there are some limitations to using AF-6427 in lab experiments. One of the main limitations is the lack of clinical data on this compound, which makes it difficult to extrapolate the results of preclinical studies to humans. Another limitation is the potential for off-target effects, which may limit the therapeutic potential of this compound.
将来の方向性
There are several future directions for research on AF-6427. One area of research is the optimization of the synthesis method for this compound, which may improve its yield and purity. Another area of research is the development of new formulations of AF-6427, such as nanoparticles or liposomes, which may improve its pharmacokinetic properties. In addition, future research may focus on the clinical application of AF-6427 in the treatment of various diseases, such as cancer and neurodegenerative disorders. Finally, further studies may be needed to elucidate the molecular mechanisms of action of AF-6427 and to identify its potential off-target effects.
合成法
The synthesis of AF-6427 is a complex process that involves several steps. The first step is the synthesis of 2-amino-5-(2-methoxyphenyl)pyrimidine-4-carboxylic acid, which is then reacted with 4-fluorobenzyl alcohol to produce the intermediate compound. The final step involves the reaction of the intermediate compound with 5-hydroxy-2-(4-hydroxyphenyl)benzoxazole to produce AF-6427.
科学的研究の応用
AF-6427 has been extensively studied in various scientific research applications. In preclinical studies, this compound has shown potent anti-inflammatory and anti-tumor activities. It has also shown promising results in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. AF-6427 has been found to inhibit the activity of various enzymes and signaling pathways, which are involved in the pathogenesis of these diseases.
特性
IUPAC Name |
2-[2-amino-5-(2-methoxyphenyl)pyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O3/c1-30-22-5-3-2-4-18(22)20-13-27-24(26)28-23(20)19-11-10-17(12-21(19)29)31-14-15-6-8-16(25)9-7-15/h2-13,29H,14H2,1H3,(H2,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZAFBWJGAGQBMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=CC=C(C=C4)F)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Amino-5-(2-methoxyphenyl)pyrimidin-4-yl)-5-((4-fluorobenzyl)oxy)phenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(2-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2822501.png)
![N-(3-fluorophenyl)-2-{[6-(2-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2822504.png)
![methyl 1-(2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetyl)piperidine-4-carboxylate](/img/structure/B2822507.png)
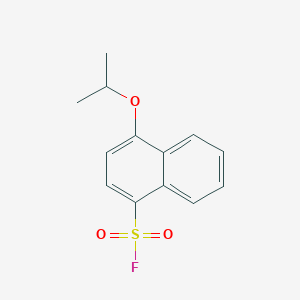
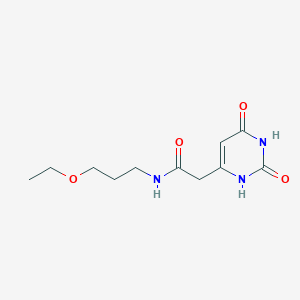
![2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-5,7-dimethyl-1,3-benzothiazole](/img/structure/B2822513.png)
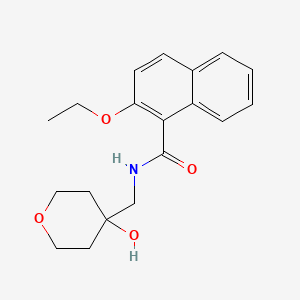
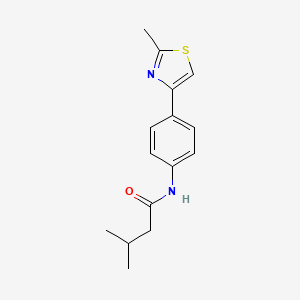

![N-(3-chloro-2-methylphenyl)-2-(5,7-dioxo-2-piperidin-1-yl-6-propyl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2822518.png)
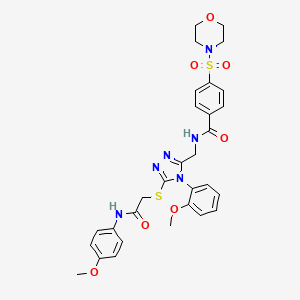
![(E)-4-(Dimethylamino)-N-spiro[3,4-dihydrochromene-2,3'-oxolane]-4-ylbut-2-enamide](/img/structure/B2822521.png)
